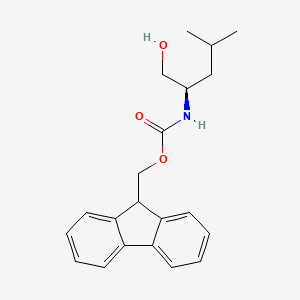

Fmoc-D-Leucinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

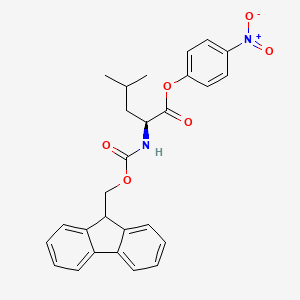

Fmoc-D-leucinol, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogelkonstruktion

Fmoc-funktionalisierte Aminosäuren und Peptide, einschließlich Fmoc-D-Leucinol, wurden zur Konstruktion von Hydrogelen verwendet {svg_1}. Diese Hydrogele finden aufgrund ihrer einzigartigen Eigenschaften wie pH-gesteuerter ambidextrischer Gelierung, pH-Stimulusantwort und hoher thermischer Stabilität eine breite Palette von Anwendungen {svg_2}.

Organogelbildung

Neben Hydrogelen kann this compound auch Organogelen bilden {svg_3}. Die Selbstorganisation von this compound in Organogelen wird durch aromatische π–π-Stapelung und Wasserstoffbrückenbindungs-Wechselwirkungen angetrieben {svg_4}.

Farbstoffentfernung

Es wurde festgestellt, dass this compound Farbstoffentfernungseigenschaften aufweist {svg_5}. Dies macht es in Anwendungen im Zusammenhang mit der Sanierung der Umwelt nützlich.

Zellviabilität

Es wurde gezeigt, dass this compound die Zellviabilität für den ausgewählten Zelltyp erhält {svg_6}. Diese Eigenschaft ist in biomedizinischen Anwendungen, insbesondere in der Gewebezüchtung und regenerativen Medizin, entscheidend.

Arzneimittelträger

This compound kann als Arzneimittelträger verwendet werden {svg_7}. Seine Fähigkeit, Hydrogele und Organogelen zu bilden, kann genutzt werden, um Arzneimittel einzukapseln und an bestimmte Stellen im Körper zu liefern.

Photoaffinitätsmarkierung

This compound kann zur Photoaffinitätsmarkierung von zellulären Zielstrukturen und Protein-Protein-Wechselwirkungen verwendet werden {svg_8}. Bei UV-Lichtbestrahlung bildet es eine kovalente Bindung, die die Untersuchung molekularer Wechselwirkungen innerhalb von Zellen ermöglicht.

Synthese von Oligopeptiden

This compound kann als Reaktant zur Synthese verschiedener Oligopeptide verwendet werden {svg_9}. Dies ist besonders nützlich im Bereich der Peptidsynthese, wo es verwendet werden kann, um eine breite Palette von Peptidsequenzen für Forschungszwecke zu erstellen.

Inhibitor von Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE)

This compound und seine Derivate wurden als Inhibitoren von AChE und BChE untersucht {svg_10}. Diese Enzyme sind wichtige Ziele bei der Behandlung der Alzheimer-Krankheit und anderer neurologischer Erkrankungen.

Wirkmechanismus

Target of Action

The primary target of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, also known as Fmoc-D-leucinol, is the amino group of peptides . This compound is widely used in peptide synthesis as a protecting group for the amino group .

Mode of Action

This compound acts as a protecting group for the amino group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed with a base such as piperidine .

Biochemical Pathways

The use of this compound in peptide synthesis is a key step in the formation of peptide bonds, which are fundamental to the structure and function of proteins . The introduction and subsequent removal of the Fmoc group allow for the controlled assembly of amino acids into complex peptide structures . This process is crucial in the synthesis of bioactive peptides and proteins, which play vital roles in numerous biological processes .

Pharmacokinetics

For instance, Fmoc-phenylalanine has been shown to have an oral bioavailability of 65±18% . .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with controlled sequences and structures . This enables the production of peptides that can mimic natural proteins, serve as therapeutic agents, or perform other functions in biological and chemical research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can affect the gelation and final hydrogel properties of Fmoc-modified compounds . Additionally, the temperature and chemical conditions during synthesis can impact the self-assembly pathways and outcomes of Fmoc-modified compounds . Understanding these factors is crucial for optimizing the use of this compound in peptide synthesis .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.